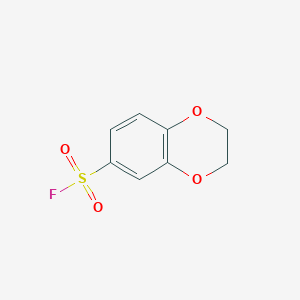

N-(2-Methylquinolin-6-yl)methanesulfonamide

説明

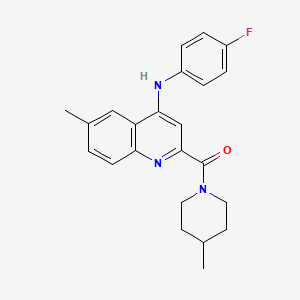

N-(2-Methylquinolin-6-yl)methanesulfonamide (NQMS) is a sulfonamide compound that has been used in a variety of scientific research applications. It is a white crystalline solid that is soluble in water and has a melting point of 132-134°C. It is a member of the quinoline family of compounds and has a wide range of potential applications in the field of biochemistry and physiology.

科学的研究の応用

Metal Mediated Inhibition of Methionine Aminopeptidase

Quinolinyl sulfonamides, including derivatives similar to N-(2-Methylquinolin-6-yl)methanesulfonamide, have been identified as potent inhibitors of methionine aminopeptidase (MetAP) in Escherichia coli. These inhibitors demonstrate varying potencies across different metal forms of MetAP, suggesting their inhibition is dependent on metal concentration. The mechanism involves the inhibitor forming a metal complex at the enzyme's active site, highlighting the potential of these compounds in exploring the inhibition of non-peptidic MetAP (Huang et al., 2006).

Probing Alpha2-Adrenergic Receptors

A series of compounds, structurally related to this compound, were shown to react with cysteine residues on alpha2-adrenergic receptors, indicating their utility in receptor modeling. These compounds displayed marked affinity for different human alpha2-adrenergic receptor variants, providing insights into receptor structure and function (Heinonen et al., 1998).

Isoquinolinesulfonamides as Protein Kinase Inhibitors

Isoquinoline derivatives, related to this compound, were found to be potent inhibitors of cyclic nucleotide-dependent protein kinase and protein kinase C, without antagonizing calmodulin. These findings suggest the potential application of such compounds in studying the inhibition of key regulatory enzymes involved in cell signaling (Hidaka et al., 1984).

Use in Ionic Liquid Extraction Systems

Research on 8-sulfonamidoquinoline derivatives, similar to this compound, demonstrated their potential as chelate extraction reagents in ionic liquid extraction systems for divalent metal cations. This study highlights the application of such compounds in developing novel extraction reagents for metal cations, showcasing their superior extractability compared to traditional chloroform systems (Ajioka et al., 2008).

特性

IUPAC Name |

N-(2-methylquinolin-6-yl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S/c1-8-3-4-9-7-10(13-16(2,14)15)5-6-11(9)12-8/h3-7,13H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKCLRNSQZIAQRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=C(C=C2)NS(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2897193.png)

![Ethyl 2-[2-(3,4-dichloroanilino)-1,3-thiazol-4-yl]benzenecarboxylate](/img/structure/B2897199.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride](/img/structure/B2897205.png)

![benzo[d][1,3]dioxol-5-yl(2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone](/img/structure/B2897206.png)

![3-(2-methoxyethyl)-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2897207.png)

![2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(p-tolyl)acetamide](/img/structure/B2897208.png)

![2-Chloro-N-[4-methoxy-3-(trifluoromethyl)phenyl]-N-methylacetamide](/img/structure/B2897212.png)